t-Butyloxycarbonyl-valyl-alanyl-leucyl-2-aminoisobutyryl-valyl-alanyl-leucyl-2-aminoisobutyryl methyl ester
t-Butyloxycarbonyl-valyl-alanyl-leucyl-2-aminoisobutyryl-valyl-alanyl-leucyl-2-aminoisobutyryl methyl ester
Brand Name:
Vulcanchem
CAS No.:
127363-91-1
VCID:
VC21187277
InChI:
InChI=1S/C42H76N8O11/c1-21(2)19-27(45-32(52)26(10)44-36(56)30(24(7)8)48-39(59)61-40(11,12)13)33(53)49-41(14,15)37(57)47-29(23(5)6)35(55)43-25(9)31(51)46-28(20-22(3)4)34(54)50-42(16,17)38(58)60-18/h21-30H,19-20H2,1-18H3,(H,43,55)(H,44,56)(H,45,52)(H,46,51)(H,47,57)(H,48,59)(H,49,53)(H,50,54)/t25-,26-,27-,28-,29-,30-/m0/s1
SMILES:
CC(C)CC(C(=O)NC(C)(C)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)OC)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)OC(C)(C)C
Molecular Formula:
C42H76N8O11
Molecular Weight:
869.1 g/mol
t-Butyloxycarbonyl-valyl-alanyl-leucyl-2-aminoisobutyryl-valyl-alanyl-leucyl-2-aminoisobutyryl methyl ester
CAS No.: 127363-91-1
Cat. No.: VC21187277
Molecular Formula: C42H76N8O11
Molecular Weight: 869.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 127363-91-1 |
|---|---|
| Molecular Formula | C42H76N8O11 |
| Molecular Weight | 869.1 g/mol |
| IUPAC Name | methyl 2-methyl-2-[[(2S)-4-methyl-2-[[(2S)-2-[[(2S)-3-methyl-2-[[2-methyl-2-[[(2S)-4-methyl-2-[[(2S)-2-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]propanoyl]amino]pentanoyl]amino]propanoyl]amino]butanoyl]amino]propanoyl]amino]pentanoyl]amino]propanoate |
| Standard InChI | InChI=1S/C42H76N8O11/c1-21(2)19-27(45-32(52)26(10)44-36(56)30(24(7)8)48-39(59)61-40(11,12)13)33(53)49-41(14,15)37(57)47-29(23(5)6)35(55)43-25(9)31(51)46-28(20-22(3)4)34(54)50-42(16,17)38(58)60-18/h21-30H,19-20H2,1-18H3,(H,43,55)(H,44,56)(H,45,52)(H,46,51)(H,47,57)(H,48,59)(H,49,53)(H,50,54)/t25-,26-,27-,28-,29-,30-/m0/s1 |
| Standard InChI Key | RSDDIXBRSNNUJI-WPMUBMLPSA-N |
| Isomeric SMILES | C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)NC(C)(C)C(=O)OC)NC(=O)[C@H](C(C)C)NC(=O)C(C)(C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C |
| SMILES | CC(C)CC(C(=O)NC(C)(C)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)OC)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)OC(C)(C)C |
| Canonical SMILES | CC(C)CC(C(=O)NC(C)(C)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)OC)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)OC(C)(C)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator